molecular formula C22H28N10O2S B2816504 3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 872627-96-8

3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2816504
CAS RN: 872627-96-8
M. Wt: 496.59
InChI Key: ZYNJJKYBJRQZME-UHFFFAOYSA-N
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Description

3-methyl-7-(2-methyl-3-((1-phenyl-1H-tetrazol-5-yl)thio)propyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H28N10O2S and its molecular weight is 496.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Zagórska et al. (2009) involved synthesizing a series of derivatives related to the specified compound. These derivatives were found to be potent 5-HT(1A) receptor ligands. Particularly, one derivative showed anxiolytic-like activity in preclinical studies, though its effect was weaker than Diazepam. Additionally, some compounds demonstrated antidepressant-like activity in models, comparable to Imipramine. This suggests potential applications in mental health treatments (Zagórska et al., 2009).

Reactions with Model Thiirane

Research by Klen and Khaliullin (2010) examined reactions of 1,2,4-triazole derivatives, closely related to the given compound, with a model thiirane. They observed reactions at specific positions of the triazole ring, yielding various derivatives. This indicates its utility in developing novel chemical entities (Klen & Khaliullin, 2010).

Antidepressant Properties

A 2018 study by Khaliullin et al. synthesized a compound closely related to the specified chemical, which exhibited pronounced antidepressant activity at certain dosages. This underscores its potential as a therapeutic agent for depression (Khaliullin et al., 2018).

Study of Fluorinated Derivatives

In 2016, Zagórska et al. explored fluorinated derivatives of a similar compound, evaluating their receptor affinity and inhibitor activity. A specific derivative showed potential as an antidepressant and anxiolytic, exceeding the effect of Diazepam in certain tests. This highlights the potential for developing new antidepressant and anxiolytic agents (Zagórska et al., 2016).

5-HT Receptor Ligands and Psychotropic Activity

A 2013 study by Chłoń-Rzepa et al. focused on derivatives of purine-2,6-dione, similar to the specified compound. They identified ligands with antidepressant and anxiolytic-like activities, suggesting their potential use in psychotropic therapies (Chłoń-Rzepa et al., 2013).

Synthesis of Dihydro-7H-Imidazo Derivatives

Simo, Rybár, and Alföldi (1998) investigated the synthesis of new dihydro-7H-imidazo derivatives, related to the compound . This research contributes to the understanding of its chemical properties and potential applications in synthesizing new compounds (Simo, Rybár, & Alföldi, 1998).

properties

IUPAC Name

3-methyl-7-[2-methyl-3-(1-phenyltetrazol-5-yl)sulfanylpropyl]-8-(4-methylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N10O2S/c1-15(14-35-22-25-26-27-32(22)16-7-5-4-6-8-16)13-31-17-18(29(3)21(34)24-19(17)33)23-20(31)30-11-9-28(2)10-12-30/h4-8,15H,9-14H2,1-3H3,(H,24,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYNJJKYBJRQZME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1N3CCN(CC3)C)N(C(=O)NC2=O)C)CSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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